REACTION_SMILES
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[CH3:28][OH:29].[K+:26].[OH-:25].[OH2:27].[n:1]1[c:2]([O:11][c:12]2[cH:13][cH:14][c:15]([O:16][CH:17]([C:18](=[O:19])[O:20][CH3:21])[CH3:22])[cH:23][cH:24]2)[cH:3][n:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[n:1]1[c:2]([O:11][c:12]2[cH:13][cH:14][c:15]([O:16][CH:17]([C:18](=[O:19])[OH:20])[CH3:22])[cH:23][cH:24]2)[cH:3][n:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)Oc1ccc(Oc2cnc3ccccc3n2)cc1
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(Oc2cnc3ccccc3n2)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |